Neuropeptide S (Mouse) acetate

calcium signaling GPCR pharmacology species selectivity

Neuropeptide S (Mouse) acetate is a synthetic 20-amino acid peptide corresponding to the endogenous mouse NPS sequence (SFRNGVGSGAKKTSFRRAKQ; MW 2242.5 as the acetate salt), which acts as a high-potency agonist at the neuropeptide S receptor (NPSR), a Gq/Gs dual-coupled GPCR. Upon NPSR binding, the peptide stimulates intracellular Ca²⁺ mobilization and cAMP accumulation, thereby regulating arousal, anxiety, locomotion, and related behavioral states.

Molecular Formula C95H160N34O29
Molecular Weight 2242.5 g/mol
Cat. No. B15496055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeuropeptide S (Mouse) acetate
Molecular FormulaC95H160N34O29
Molecular Weight2242.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N.CC(=O)O
InChIInChI=1S/C93H156N34O27.C2H4O2/c1-48(2)72(126-71(136)44-109-77(140)64(41-68(99)133)124-83(146)60(30-20-38-108-93(104)105)120-85(148)62(122-76(139)54(97)45-128)39-52-21-8-6-9-22-52)88(151)111-43-70(135)114-65(46-129)78(141)110-42-69(134)112-49(3)74(137)115-55(25-12-15-33-94)80(143)117-57(27-14-17-35-96)84(147)127-73(51(5)131)89(152)125-66(47-130)87(150)123-63(40-53-23-10-7-11-24-53)86(149)119-59(29-19-37-107-92(102)103)81(144)118-58(28-18-36-106-91(100)101)79(142)113-50(4)75(138)116-56(26-13-16-34-95)82(145)121-61(90(153)154)31-32-67(98)132;1-2(3)4/h6-11,21-24,48-51,54-66,72-73,128-131H,12-20,25-47,94-97H2,1-5H3,(H2,98,132)(H2,99,133)(H,109,140)(H,110,141)(H,111,151)(H,112,134)(H,113,142)(H,114,135)(H,115,137)(H,116,138)(H,117,143)(H,118,144)(H,119,149)(H,120,148)(H,121,145)(H,122,139)(H,123,150)(H,124,146)(H,125,152)(H,126,136)(H,127,147)(H,153,154)(H4,100,101,106)(H4,102,103,107)(H4,104,105,108);1H3,(H,3,4)/t49-,50-,51-,54-,55-,56+,57-,58+,59-,60-,61+,62+,63+,64-,65-,66-,72-,73+;/m1./s1
InChIKeyXZPWGSFVOSHARR-MZCIFBPXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neuropeptide S (Mouse) Acetate: Species-Specific NPSR Agonist for Rodent Behavioral and Signaling Research


Neuropeptide S (Mouse) acetate is a synthetic 20-amino acid peptide corresponding to the endogenous mouse NPS sequence (SFRNGVGSGAKKTSFRRAKQ; MW 2242.5 as the acetate salt), which acts as a high-potency agonist at the neuropeptide S receptor (NPSR), a Gq/Gs dual-coupled GPCR [1]. Upon NPSR binding, the peptide stimulates intracellular Ca²⁺ mobilization and cAMP accumulation, thereby regulating arousal, anxiety, locomotion, and related behavioral states .

Why Human or Rat Neuropeptide S Cannot Substitute for Mouse NPS Acetate in Behavioral and Pharmacological Studies


Neuropeptide S from different species exhibits substantial sequence divergence that translates into quantifiable differences in receptor activation potency. Mouse NPS differs from human NPS at 7 of 20 amino acid positions and from rat NPS at 1 position (Gly9 vs. Val9) [1]. These sequence variations produce a ~3.1-fold difference in EC₅₀ for Ca²⁺ mobilization at the human NPSR [2]. Moreover, the mouse NPSR carries an isoleucine at position 107, conferring an intermediate pharmacological phenotype distinct from both human NPSR isoforms; species-matched ligand-receptor pairing is therefore critical for faithful pharmacological interpretation [1]. The acetate counterion further differentiates this product from TFA salt forms, which can introduce cytotoxicity artifacts in cell-based assays and exhibit inferior lyophilized cake handling characteristics.

Quantitative Differentiation Evidence for Neuropeptide S (Mouse) Acetate vs. Closest Analogs


Ca²⁺ Mobilization Potency: Mouse NPS Is ~3.1-Fold More Potent Than Human NPS at Human NPSR

In a direct head-to-head comparison performed in the same HEK293 cell background expressing human NPSR, mouse NPS (EC₅₀ = 3.0 ± 1.3 nM) exhibited approximately 3.1-fold higher potency for intracellular Ca²⁺ mobilization than human NPS (EC₅₀ = 9.4 ± 3.2 nM). Rat NPS (EC₅₀ = 3.2 ± 1.1 nM) showed potency comparable to mouse NPS [1]. This finding is corroborated by independent product validation data confirming mouse NPS EC₅₀ = 3 nM at the NPSR .

calcium signaling GPCR pharmacology species selectivity

Binding Affinity at Cognate Receptor: Mouse NPS Binds Mouse NPSR with Sub-Nanomolar Ki

Full-length mouse NPS (mNPS1-20) binds its cognate mouse NPSR with high affinity (Ki = 0.203 ± 0.060 nM), while the C-terminal glutamine-truncated variant mNPS1-19 shows ~3.1-fold lower affinity (Ki = 0.635 ± 0.141 nM) [1]. For cross-species context, human NPS binds human NPSR with a Kd of 0.33 nM in radioligand binding assays [2]. The ~1.6-fold higher affinity of mouse NPS for its cognate receptor versus human NPS for human NPSR (0.203 vs. 0.33 nM) supports species-matched ligand-receptor pairing for maximal assay sensitivity. No equivalent comprehensive binding dataset is available for human NPS at mouse NPSR or vice versa, making cross-species affinity extrapolation unreliable.

receptor binding radioligand binding species-matched pharmacology

Acetate Counterion: Reduced Cytotoxicity Risk and Improved Handling vs. TFA Salt in Cell-Based Assays

The acetate salt form provides documented handling and biocompatibility advantages over the more common trifluoroacetate (TFA) salt. Acetate counterions produce denser, more easily handled lyophilized cakes compared to the 'fluffy' powders characteristic of TFA salts, and acetate is the counterion of choice for later-stage development due to its documented lower cytotoxicity risk profile . The molecular weight of the acetate form (2242.5 g/mol) differs measurably from the TFA form (2296.47 g/mol; Δ = 53.97 Da) , and counterion content can affect solubility behavior, aggregation tendency, and pH response in reconstituted solutions [1]. While the counterion advantage is class-level (applies to peptides generally), it is particularly relevant for NPS given that its primary characterization assays involve live-cell Ca²⁺ mobilization measurements where TFA carryover could confound results.

peptide formulation counterion selection cell-based assay compatibility

In Vivo Anxiolytic Potency: Mouse NPS Demonstrates Quantified Superiority vs. Reference Anxiolytics in Standard Behavioral Models

In the four-plate test (FPT) of anxiolytic activity, mouse NPS1-20 exhibited a minimal effective dose (MED) of 0.2 μg (i.c.v.), which is 2.5-fold more potent than the reference benzodiazepine alprazolam (MED = 0.5 μg) [1]. In the elevated zero maze (EZM), mouse NPS1-20 showed an MED of 0.1 μg, representing a 560-fold potency advantage over chlordiazepoxide (MED = 56 μg) [1]. Critically, the C-terminal truncated variant mNPS1-19 displayed divergent potency across models—more potent in FPT (MED = 0.02 μg) but 10-fold less potent in EZM (MED = 1.0 μg) relative to full-length mNPS1-20—demonstrating that even single-residue truncations produce model-dependent pharmacological shifts [1]. These data establish full-length mouse NPS1-20 as the reference standard for rodent NPS behavioral pharmacology.

anxiety models elevated zero maze four-plate test in vivo pharmacology

Species-Specific Sequence Divergence: Mouse NPS Differs at 7 Residues from Human, 1 from Rat

Mouse NPS (SFRNGVGSGAKKTSFRRAKQ) contains 7 amino acid substitutions relative to human NPS (SFRNGVGTGMKKTSFQRAKS), representing 35% sequence divergence, and 1 substitution relative to rat NPS (SFRNGVGSGVKKTSFRRAKQ: Val9 vs. Gly9, 5% divergence) [1]. The N-terminal message domain (Phe2-Arg3-Asn4) is fully conserved across species, but the C-terminal address domain shows substantial species divergence [2]. The mouse-rat difference at position 9 (Gly in mouse, Val in rat) is non-conservative and located within the hinge region (Val6-Gly7) that shapes bioactive conformation [3]. These sequence differences directly translate to the pharmacological distinctions quantified in Evidence Items 1 and 2. Molecular weight differences (mouse NPS free base: 2182.47 Da; human NPS: 2187.5 Da; rat NPS: 2210.5 Da) further affect molarity calculations for solution preparation.

peptide sequence comparison structure-activity relationship species orthologs

Recommended Application Scenarios for Neuropeptide S (Mouse) Acetate Based on Quantitative Differentiation Evidence


Rodent Behavioral Pharmacology: Anxiety, Arousal, and Locomotion Studies with Species-Matched Ligand

Mouse NPS acetate is the optimal ligand for i.c.v. administration in mouse behavioral models including elevated plus/zero maze, four-plate test, open field, and stress-induced hyperthermia. The established MED values (FPT: 0.2 μg; EZM: 0.1 μg; SIH: 2.0 μg) provide directly translatable dosing benchmarks [1]. Use of human or rat NPS in mouse models introduces sequence-related potency differences that confound dose-response interpretation, as demonstrated by the 3.1-fold EC₅₀ difference between mouse and human NPS at human NPSR [2].

Mouse NPSR In Vitro Signaling Assays: Ca²⁺ Mobilization and cAMP Quantification

For HEK293 or CHO cells expressing recombinant mouse NPSR, mouse NPS acetate provides the species-cognate ligand with sub-nanomolar binding affinity (Ki = 0.203 nM) [1]. The acetate salt form is particularly suited for live-cell fluorescence-based assays, as it eliminates the risk of TFA-induced cytotoxicity that can distort Ca²⁺ or cAMP readouts . Accurate molarity calculations require accounting for the acetate counterion mass (MW 2242.5 vs. free base 2182.47).

Structure-Activity Relationship (SAR) Studies and NPSR Ligand Development Benchmarking

Full-length mouse NPS1-20 serves as the reference full agonist for benchmarking novel NPSR ligands. The comprehensive pharmacological profile—including Ki (0.203 nM), Ca²⁺ EC₅₀ (3.73 nM), and in vivo MED across multiple behavioral models [1]—provides a multi-parameter benchmark against which partial agonists, biased ligands, and antagonists can be quantitatively compared. The 7-residue divergence from human NPS [3] also makes mouse NPS a valuable tool for probing species-specific SAR around the C-terminal address domain.

Cross-Species Translational Neuroscience: Mouse-to-Human NPSR Pharmacology Bridging Studies

Given the documented pharmacological differences between mouse and human NPSR isoforms—mouse NPSR carries Ile107 and displays an intermediate phenotype relative to human NPSR Asn107 and Ile107 variants [4]—parallel use of mouse NPS acetate on mouse NPSR and human NPS on human NPSR enables systematic cross-species pharmacological bridging. The species-matched ligand-receptor pairing ensures that observed potency differences reflect genuine receptor pharmacology rather than ligand mismatch artifacts.

Quote Request

Request a Quote for Neuropeptide S (Mouse) acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.